![molecular formula C8H7N3O B1600823 咪唑并[1,2-a]吡啶-2-甲酰胺 CAS No. 39031-44-2](/img/structure/B1600823.png)

咪唑并[1,2-a]吡啶-2-甲酰胺

描述

Imidazo[1,2-A]pyridine-2-carboxamide is a type of heterocyclic compound that has been attracting substantial interest due to its potential pharmaceutical applications . It is considered a bioactive scaffold and has been well studied in the past decade .

Synthesis Analysis

The synthesis of Imidazo[1,2-A]pyridine-2-carboxamide has been well studied and various methods have been developed. Emphasis has been made to seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of Imidazo[1,2-A]pyridine-2-carboxamide from 2016 to 2021 from various substrates have been summarized .

Chemical Reactions Analysis

The synthesis of Imidazo[1,2-A]pyridine-2-carboxamide involves several chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

科学研究应用

药物化学:药物开发

咪唑并[1,2-a]吡啶-2-甲酰胺由于其有利于药物化学的结构特征,可用作“药物偏见”支架 . 其衍生物经常被研究其治疗潜力,并且是开发新药物的组成部分。该化合物与各种生物靶标相互作用的能力使其成为药物设计和发现中的宝贵实体。

材料科学:结构应用

咪唑并[1,2-a]吡啶-2-甲酰胺的结构特性也使其在材料科学中很有用 . 研究人员利用这种化合物开发具有特定所需特性的新材料,例如提高的耐用性或导电性。其多功能性允许在创建可用于各种工业应用的化合物方面进行创新。

有机合成:功能化策略

在有机合成中,咪唑并[1,2-a]吡啶-2-甲酰胺的直接功能化被认为是构建其衍生物的最有效策略之一 . 通过过渡金属催化、无金属氧化和光催化等方法,科学家可以修饰这种化合物以产生具有多种化学性质的多种物质。

光电子学:器件制造

这种化合物在光电子学中得到了应用,它被用于制造发光二极管(LED)和传感器等器件 . 其发光特性特别有价值,使其成为需要精确控制光发射技术的理想候选者。

腐蚀抑制:金属保护

据报道,咪唑并[1,2-a]吡啶-2-甲酰胺衍生物是有效的腐蚀抑制剂 . 它们优异的激发态分子内质子转移能力增强了它们在金属表面的吸附,从而保护金属免受腐蚀。这种应用对于延长各种行业中金属部件的使用寿命至关重要。

生物技术:成像和显微镜

咪唑并[1,2-a]吡啶-2-甲酰胺衍生物的发光特性也使其在生物技术应用中很有用,例如共聚焦显微镜和成像 . 它们可以作为发射器,允许在分子水平上可视化生物过程,这对于研究和诊断至关重要。

作用机制

Target of Action

Imidazo[1,2-A]pyridine-2-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been reported to target the qcrb subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), a critical component of mycobacterial energy metabolism . They have also been used to develop covalent inhibitors targeting KRAS G12C, a common mutation in various cancers .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been used to develop covalent inhibitors, which form a covalent bond with their target, leading to irreversible inhibition .

Pharmacokinetics

Imidazo[1,2-a]pyridine derivatives have been reported to show in vitro anti-tb activity against replicating and non-replicating tb, suggesting good bioavailability .

安全和危害

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation . It’s also noted that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

Imidazo[1,2-A]pyridine-2-carboxamide and its derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of Imidazo[1,2-A]pyridine-2-carboxamide provide new initiatives to chemists towards the synthesis of Imidazo[1,2-A]pyridine-2-carboxamide and all frequent challenges associated with the reported methods . This suggests that future research may continue to focus on developing new synthesis methods and exploring its potential pharmaceutical applications.

属性

IUPAC Name |

imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)6-5-11-4-2-1-3-7(11)10-6/h1-5H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHYAANJUKYBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519972 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39031-44-2 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

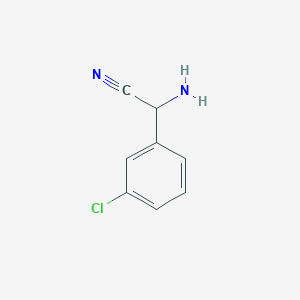

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques are commonly employed for the structural characterization of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A1: Researchers frequently utilize a combination of spectroscopic methods to confirm the structure of synthesized Imidazo[1,2-A]pyridine-2-carboxamide derivatives. These include Proton Magnetic Resonance (PMR), Carbon Magnetic Resonance (CMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). []

Q2: Can you elaborate on the synthetic strategies employed for the preparation of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A2: Several synthetic routes have been explored for the synthesis of Imidazo[1,2-A]pyridine-2-carboxamides. One efficient method involves a Palladium-catalyzed Suzuki reaction using amine-(CH2)3-PEG3-(CH2)3-amine linked 6-bromo Imidazo[1,2-A]pyridine-2-carboxamide as a starting material. [] Another approach utilizes a continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid, allowing for the preparation of various derivatives, including a Mur ligase inhibitor. []

Q3: How efficient is the microwave-assisted synthesis of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A3: Microwave-assisted synthesis has proven to be a highly efficient method for preparing Imidazo[1,2-A]pyridine-2-carboxamide derivatives. This approach significantly reduces reaction times and generally leads to higher yields compared to conventional heating methods. [, ]

Q4: What role does Palladium catalysis play in the synthesis of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A4: Palladium catalysis is crucial in the Suzuki-Miyaura and Sonogashira cross-coupling reactions used to introduce various substituents at the C-4 position of Imidazo[1,2-A]pyridine-2-carboxamide derivatives. These reactions provide access to diversely substituted compounds for biological evaluation. []

Q5: Has the crystal structure of any Imidazo[1,2-A]pyridine-2-carboxamide derivative been reported?

A5: Yes, the crystal structures of several Imidazo[1,2-A]pyridine-2-carboxamide derivatives have been determined, providing valuable insights into their three-dimensional arrangements and potential intermolecular interactions. [, , ]

Q6: How do structural modifications of Imidazo[1,2-A]pyridine-2-carboxamide influence its biological activity?

A6: Research has shown that substituting different groups on the phenyl ring and modifying the carboxamide moiety can significantly impact the biological activity of Imidazo[1,2-A]pyridine-2-carboxamide derivatives. [, , ]

Q7: What are the potential therapeutic applications of Imidazo[1,2-A]pyridine-2-carboxamide derivatives?

A7: Imidazo[1,2-A]pyridine-2-carboxamide derivatives have demonstrated promising biological activities, suggesting their potential use in various therapeutic areas. Notably, they have shown activity as apoptosis-inducing agents for cancer and immune diseases. [] Additionally, specific derivatives exhibit anti-mycobacterial properties, indicating their potential as anti-tuberculosis agents. [] Further research is ongoing to explore their full therapeutic potential.

Q8: Are there any known solid forms of Imidazo[1,2-A]pyridine-2-carboxamide derivatives with improved properties?

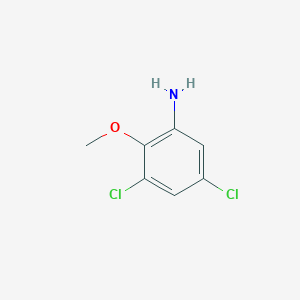

A8: Yes, research on 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-α]pyridine-2-carboxamide (Compound 1) has led to the identification of different solid forms, including polymorph A. These forms exhibit specific physicochemical properties that may influence their formulation, stability, and biological activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。